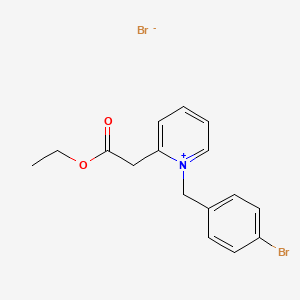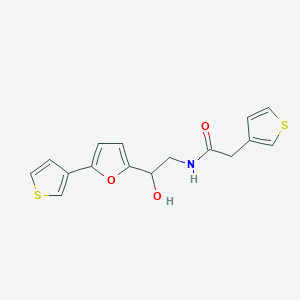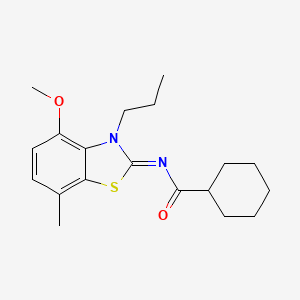
1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromobenzyl)-2-(2-ethoxy-2-oxoethyl)pyridinium bromide, also known as BEPOB, is an organic compound that has been widely used in scientific research for its ability to act as a catalyst in various biochemical reactions. BEPOB is a member of the pyridinium salt class, which is composed of an aromatic ring with an alkyl chain attached to it. BEPOB is a highly reactive compound and has been used in many applications, including organic synthesis, drug delivery, and biochemistry.
Applications De Recherche Scientifique
Synthesis and Photophysical Properties
Research has explored the synthesis and characterization of novel compounds and their photophysical properties. For example, Gülen Atiye Öncül, Ö. Öztürk, and M. Pişkin (2021) synthesized compounds with zinc(II) phthalocyanine and investigated their spectroscopic, photophysical, and photochemical properties. These compounds, due to their photosensitizing abilities, are particularly suitable for photocatalytic applications (Öncül, Öztürk, & Pişkin, 2021).
Crystallography and Molecular Structure
The crystal structures of related compounds have been studied to understand their isomorphism and molecular interactions. W. Prukała, D. Prukała, and M. Kubicki (2008) analyzed the crystal structures of stilbazolium salts, revealing how molecular interactions contribute to isomorphism in these compounds (Prukała, Prukała, & Kubicki, 2008).
Photophysical Behavior and pH Effects
The effects of pH and hydrogen bonds on the photophysical properties of certain bromobenzyl-substituted compounds have been examined. D. Prukała et al. (2014) characterized the photophysical properties of (E)-1-(4-bromobenzyl)-4-(4-hydroxy-3-methoxystyryl) pyridinium bromide, providing insights into how these properties are influenced by pH and solvent interactions (Prukała et al., 2014).
Catalysis and Polymerization
Studies have also focused on the use of bromobenzyl pyridinium compounds in catalysis and polymerization processes. For instance, the non-catalyst polymerization of 2-ethynylpyridine using 2-(bromomethyl)benzyl alcohol, as explored by K. Lim et al. (2018), highlights the potential of these compounds in synthesizing polymers with specific photophysical properties (Lim et al., 2018).
Propriétés
IUPAC Name |
ethyl 2-[1-[(4-bromophenyl)methyl]pyridin-1-ium-2-yl]acetate;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrNO2.BrH/c1-2-20-16(19)11-15-5-3-4-10-18(15)12-13-6-8-14(17)9-7-13;/h3-10H,2,11-12H2,1H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHNJUYZBPOYAJU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=[N+]1CC2=CC=C(C=C2)Br.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1-methylimidazol-2-yl)-(oxan-4-yl)methyl]propanamide](/img/structure/B2686671.png)
![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)-2-phenylacetamide](/img/structure/B2686672.png)
![2-(2-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2686673.png)


![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,4-dichlorobenzyl)oxime](/img/structure/B2686680.png)
![2-[(6-Chloro-3-nitro-2-pyridinyl)amino]-4-(methylsulfanyl)butanoic acid](/img/structure/B2686681.png)
![2-(4-methoxyphenoxy)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)ethanesulfonamide](/img/structure/B2686682.png)

![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)isonicotinamide](/img/structure/B2686685.png)

![Methyl 3-[(chlorosulfonyl)methyl]-3-fluorocyclobutane-1-carboxylate](/img/structure/B2686687.png)
![Ethyl 2-{[5-(trifluoromethyl)-2-pyridinyl]sulfonyl}propanoate](/img/structure/B2686690.png)
![4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2686691.png)